Welcome to the BenchChem Online Store!
molecular formula C9H14N2O3 B8477361 Ethyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate CAS No. 936249-29-5

Ethyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate

Cat. No. B8477361
M. Wt: 198.22 g/mol
InChI Key: IBZZPCBSSYUWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07572797B2

Procedure details

Ethyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate (Preparation 28, 360 mg, 1.8 mmol) was dissolved in ethanol (6 ml), a solution of sodium hydroxide (90 mg, 2.3 mmol) in water (3 ml) was added and the solution was stirred at room temperature for 3 hours. The ethanol was removed in vacuo and the residue was acidified with 2M HCl (approximately 1.5 ml), the aqueous solution was evaporated to dryness in vacuo and the residue was extracted with a mixture of dichloromethane (15 ml) and 3 drops of methanol. The mixture was filtered to remove the inorganics and the solvent removed in vacuo to give 310 mg of a yellow oil which crystallized on standing.
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][N:5]1[CH:9]=[CH:8][C:7]([C:10]([O:12]CC)=[O:11])=[N:6]1.[OH-].[Na+]>C(O)C.O>[CH3:1][O:2][CH2:3][CH2:4][N:5]1[CH:9]=[CH:8][C:7]([C:10]([OH:12])=[O:11])=[N:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
COCCN1N=C(C=C1)C(=O)OCC
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
90 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the aqueous solution was evaporated to dryness in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with a mixture of dichloromethane (15 ml) and 3 drops of methanol
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the inorganics
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COCCN1N=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.